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DAN-1 EE hydrochloride stability in solution and storage conditions

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Compound of Interest

Compound Name: DAN-1 EE hydrochloride

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DAN-1 EE Hydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of **DAN-1 EE hydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is DAN-1 EE hydrochloride and what is its primary application?

DAN-1 EE hydrochloride (CAS 1049720-51-5) is a cell-permeable fluorescent indicator used for the bioimaging of nitric oxide (NO).[1][2][3] Its full chemical name is 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride.[1] The "EE" designation refers to the ethyl ester group, which renders the molecule membrane-permeable. Once inside a cell, endogenous esterases cleave the ethyl ester, trapping the active probe (DAN-1) inside. This active form reacts with nitric oxide (in the presence of oxygen) to form a highly fluorescent triazole product, allowing for the visualization of NO production.[1][2][4]

Q2: What are the recommended solvents for preparing stock solutions of **DAN-1 EE hydrochloride**?



DAN-1 EE hydrochloride has good solubility in several common organic solvents. Stock solutions should be prepared in high-purity, anhydrous solvents to minimize hydrolysis.

Q3: How should solid **DAN-1 EE hydrochloride** be stored?

Solid **DAN-1 EE hydrochloride** should be stored under dry, dark conditions. For long-term storage (months to years), it is recommended to store the solid compound at -20°C.[5] For short-term storage (days to weeks), storage at 2-8°C is acceptable.[5] The compound has a shelf life of over two years if stored properly as a solid.[5]

Q4: What are the recommended storage conditions for stock solutions?

Once dissolved, stock solutions are more susceptible to degradation. It is best practice to prepare fresh solutions for each experiment. If storage is necessary:

- Short-term (days): Store aliquots in tightly sealed vials at -20°C, protected from light.
- Long-term (weeks to months): For longer-term storage, aliquoting and storing at -80°C is recommended to minimize degradation from freeze-thaw cycles and slow down potential hydrolysis.

Avoid repeated freeze-thaw cycles. It is critical to use anhydrous solvents for stock solutions to prevent hydrolysis of the ethyl ester group.

Q5: Is **DAN-1 EE hydrochloride** stable in aqueous solutions like PBS or cell culture media?

The ethyl ester group of DAN-1 EE is susceptible to hydrolysis, a reaction that is accelerated in aqueous and/or alkaline conditions.[6] The compound has very low solubility in aqueous buffers like PBS (approximately 0.5 mg/mL).[1][2] Due to this low solubility and the high potential for hydrolysis, it is strongly recommended not to store **DAN-1 EE hydrochloride** in aqueous solutions. Working solutions should be prepared by diluting the organic stock solution into the aqueous buffer or media immediately before use.

Data Summary Tables

Table 1: Solubility of **DAN-1 EE Hydrochloride**



Solvent	Approximate Solubility	Source
DMSO	~30 mg/mL	[1][2]
DMF	~30 mg/mL	[1][2]
Ethanol	~30 mg/mL	[1][2]
PBS (pH 7.4)	~0.5 mg/mL	[1][2]

Table 2: Recommended Storage Conditions

Format	Short-Term Storage	Long-Term Storage	Stability	Source
Solid	Dry, dark, 0-4°C (days to weeks)	Dry, dark, -20°C (months to years)	>2 years	[5]
Organic Stock Solution	Aliquots at -20°C, protected from light	Aliquots at -80°C, protected from light	Best if used fresh; stability is limited	General Best Practice

Troubleshooting Guides

Issue 1: Low or no fluorescent signal in cells.

- Cause: Compound degradation.
 - Solution: Ensure the solid compound and stock solutions have been stored correctly.
 Prepare a fresh stock solution from solid material. Prepare working solutions immediately before the experiment.
- Cause: Inefficient cleavage of the ethyl ester by cellular esterases.
 - Solution: Increase the incubation time of the probe with the cells to allow for more complete hydrolysis to the active DAN-1 form.
- Cause: Low levels of nitric oxide production.



- Solution: Include a positive control (e.g., cells stimulated with an agent known to induce NO production) to confirm that the detection system is working.
- Cause: Incorrect fluorescence detection settings.
 - Solution: Verify that the excitation and emission wavelengths are set appropriately for the fluorescent product (Excitation: ~360-380 nm, Emission: ~420-450 nm).[1][2]

Issue 2: High background fluorescence or precipitate observed in working solution.

- Cause: Precipitation of the compound in aqueous media.
 - Solution: The final concentration of the organic solvent (e.g., DMSO) in the aqueous working solution should be kept as low as possible (typically <0.5%) to maintain solubility. Ensure the stock solution is fully dissolved before diluting into the aqueous buffer. Gentle vortexing during dilution can help.
- · Cause: Autofluorescence from cells or media.
 - Solution: Image an unstained control sample (cells only) to determine the baseline autofluorescence. Consider using a phenol red-free medium during imaging, as phenol red can contribute to background fluorescence.
- Cause: Contamination of stock solution.
 - Solution: Prepare a fresh stock solution using anhydrous solvent and sterile techniques.
 Filter-sterilize the stock solution if necessary, using a compatible (e.g., PTFE) syringe filter.

Experimental Protocols & Visualizations Protocol: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of **DAN-1 EE hydrochloride** and detect potential degradation products, primarily the hydrolyzed carboxylic acid.

Chromatographic System:



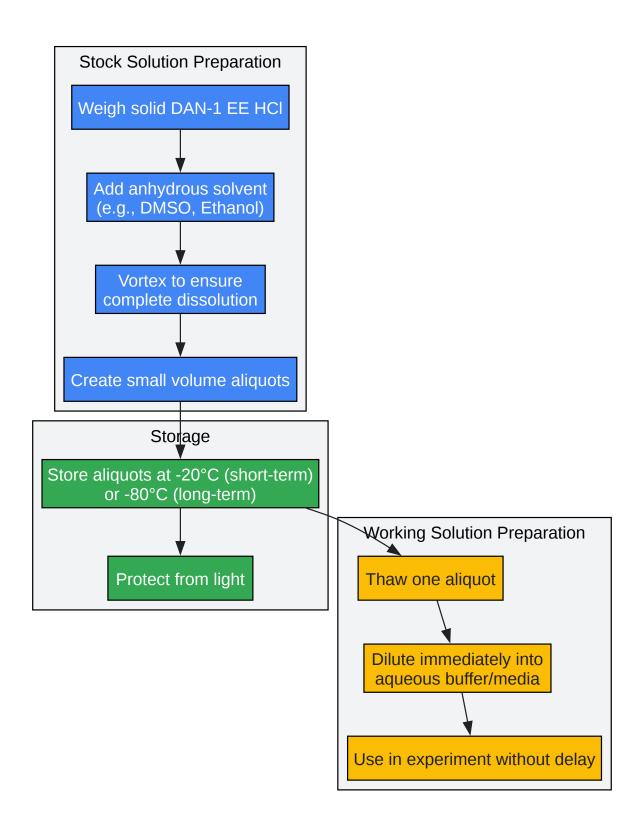
- HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Column Temperature: 30-40°C.[7][8]
- Mobile Phase and Gradient:
 - Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
 - Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Gradient Program (Example):
 - 0-5 min: 30% B
 - 5-20 min: 30% to 95% B
 - 20-25 min: 95% B
 - 25-26 min: 95% to 30% B
 - 26-30 min: 30% B (re-equilibration)
- Detection:
 - Wavelength: Monitor at the λmax of DAN-1 EE hydrochloride (~251 nm) or use a PDA detector to scan a range (e.g., 220-450 nm) to detect potential degradants with different spectral properties.[1][2]
- Sample Preparation:
 - Prepare a stock solution of **DAN-1 EE hydrochloride** in a 50:50 mixture of Acetonitrile:Water at a concentration of ~1 mg/mL.



- For stability testing, incubate the solution under desired stress conditions (e.g., elevated temperature, different pH values).
- \circ Before injection, dilute the sample to a final concentration of ~50 μ g/mL with the initial mobile phase composition.
- Analysis:
 - Inject 10-20 μL of the prepared sample.
 - Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main DAN-1 EE peak. The primary degradation product (hydrolyzed acid) is expected to be more polar and thus have a shorter retention time than the parent ester compound.

Diagram: Workflow for Solution Preparation and Use



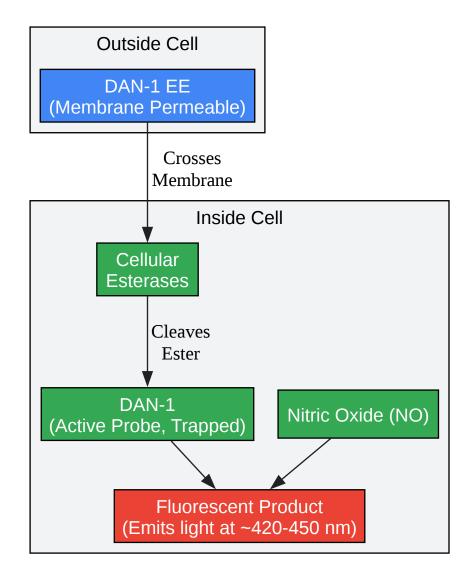


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Caption: Recommended workflow for preparing and storing **DAN-1 EE hydrochloride** solutions.

Diagram: Cellular Mechanism of Action

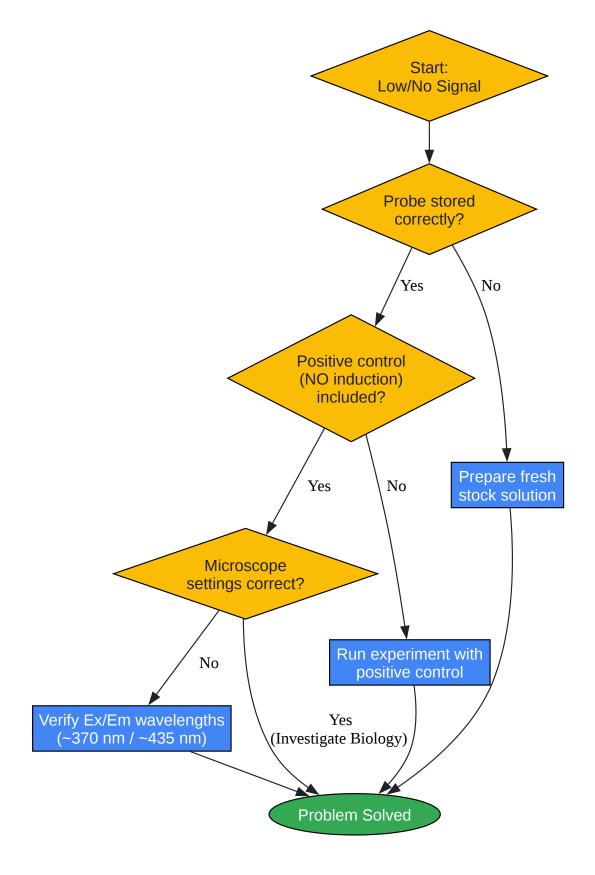


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Caption: Cellular activation and detection mechanism of the DAN-1 EE probe.

Diagram: Troubleshooting Logic for Low Signal





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